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Compound of Interest

Compound Name: Lefamulin

Cat. No.: B1674695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and core scientific

principles of pleuromutilin class antibiotics. From their fungal origins to the latest clinical

advancements, this document provides a comprehensive overview for professionals in the field

of antimicrobial research and development. It details their unique mechanism of action, the

evolution of resistance, and the experimental methodologies crucial for their evaluation.

Discovery and Development: A Journey from
Mycology to Medicine
The story of pleuromutilin antibiotics begins in the 1950s with the isolation of the parent

compound, pleuromutilin, from the fungus Pleurotus mutilus (now known as Clitopilus

scyphoides)[1]. Initial interest in this class of diterpenoid antibiotics was limited. However, the

rise of antimicrobial resistance has spurred a resurgence in their development, leading to the

creation of several semi-synthetic derivatives with significant clinical and veterinary

applications[1][2].

The first pleuromutilin antibiotic to be commercialized was tiamulin, introduced for veterinary

use in 1979, followed by valnemulin in 1999[3][4]. It wasn't until 2007 that the first pleuromutilin,

retapamulin, was approved for topical human use[3][4]. The most recent and significant

advancement is the development of lefamulin, the first systemic pleuromutilin antibiotic
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approved for both intravenous and oral administration in humans for the treatment of

community-acquired bacterial pneumonia[1][5][6][7].

Key milestones in the development of pleuromutilin antibiotics include:

1951: Discovery of pleuromutilin from Pleurotus mutilus[5][8].

1979: Tiamulin approved for veterinary use[3][4].

1999: Valnemulin approved for veterinary use[3][4].

2007: Retapamulin, a topical antibiotic, approved for human use[3][4].

2019: Lefamulin, a systemic antibiotic, approved for human use[9].

Mechanism of Action: A Unique Approach to Protein
Synthesis Inhibition
Pleuromutilin antibiotics exhibit a unique mode of action, targeting the bacterial ribosome to

inhibit protein synthesis[4][8]. They bind to the peptidyl transferase center (PTC) of the 50S

ribosomal subunit, a site crucial for peptide bond formation[1][4][9]. This binding interaction

sterically hinders the correct positioning of the acceptor (A-site) and donor (P-site) tRNAs,

thereby preventing the formation of peptide bonds and halting protein elongation[1][4].

The binding of pleuromutilins to the ribosome is characterized by an "induced fit" mechanism,

where the binding of the drug molecule causes a conformational change in the ribosome,

tightening the binding pocket around the antibiotic[7]. This unique interaction contributes to

their potency and low rates of cross-resistance with other classes of ribosome-targeting

antibiotics[1].
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Mechanism of action of pleuromutilin antibiotics.

Antibacterial Spectrum and Efficacy
Pleuromutilin antibiotics are primarily active against Gram-positive bacteria, including multi-

drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA)[9][10]. They

also show activity against some Gram-negative bacteria and atypical pathogens like

Mycoplasma pneumoniae and Chlamydia pneumoniae[1][5].

Table 1: In Vitro Activity of Pleuromutilin Derivatives
(MIC in µg/mL)
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Organism Tiamulin Valnemulin Retapamulin Lefamulin

Staphylococcus

aureus (MSSA)
0.12-1 0.06-0.5 0.03-0.12 0.06-0.25

Staphylococcus

aureus (MRSA)
0.25-2 0.12-1 0.06-0.25 0.12-0.5

Streptococcus

pneumoniae
0.06-0.5 0.03-0.25 0.03-0.12 0.06-0.25

Streptococcus

pyogenes
0.03-0.25 0.015-0.12 ≤0.008-0.06 ≤0.008-0.06

Haemophilus

influenzae
1-8 0.5-4 0.12-1 0.25-1

Mycoplasma

pneumoniae
≤0.008-0.03 ≤0.008-0.015 ≤0.008 ≤0.008

Note: MIC values are ranges compiled from various studies and may vary depending on the

specific strain and testing methodology.

Pharmacokinetics
The pharmacokinetic profiles of pleuromutilin derivatives have been a key focus of their

development, particularly for systemic use. Lefamulin, the first systemic pleuromutilin, exhibits

favorable pharmacokinetic properties that allow for both intravenous and oral administration.

Table 2: Pharmacokinetic Parameters of Lefamulin
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Parameter Intravenous (150 mg) Oral (600 mg)

Bioavailability N/A ~25%[5]

Tmax (hours) End of infusion 0.88 - 2.0[5]

Cmax (µg/mL) 2.2 1.1

AUC (µg·h/mL) 4.4 4.1

Volume of Distribution (L) 86.1[5] N/A

Protein Binding ~95-97%[5] ~95-97%[5]

Elimination Half-life (hours) ~8[5] ~11

Metabolism Primarily CYP3A4[5] Primarily CYP3A4[5]

Excretion Feces (~77%), Urine (~15%)[5] Feces (~88%), Urine (~5%)[5]

Data compiled from studies in healthy adults and patients with community-acquired bacterial

pneumonia.

Mechanisms of Resistance
While resistance to pleuromutilins is generally low, several mechanisms have been identified:

Target Site Mutations: Alterations in the 23S rRNA or ribosomal proteins L3 and L4 can

reduce the binding affinity of pleuromutilins[6].

Efflux Pumps: In some Gram-negative bacteria, efflux pumps such as the AcrAB-TolC

system can actively transport pleuromutilins out of the cell, leading to intrinsic resistance[1].

Target Protection: ABC-F proteins, such as Sal(A) and Sal(B) in staphylococci, can bind to

the ribosome and displace the antibiotic, conferring resistance[11][12].
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Overview of pleuromutilin resistance mechanisms.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a

microorganism after overnight incubation. The broth microdilution method is a standard

procedure.

Materials:

Test compound (pleuromutilin derivative)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1674695?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial strains

Cation-adjusted Mueller-Hinton Broth (CAMHB)

96-well microtiter plates

Spectrophotometer

Incubator (35°C ± 2°C)

Procedure:

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a

final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

Serial Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in the 96-well

plate. The final volume in each well should be 100 µL.

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the

diluted test compound. This will bring the final volume to 200 µL and the final bacterial

concentration to 5 x 10⁵ CFU/mL.

Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no

visible growth (turbidity) in the wells.
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Workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay
Time-kill assays determine the rate at which an antibiotic kills a bacterial population over time.

Materials:

Test compound
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Bacterial strains

CAMHB

Sterile culture tubes

Incubator with shaking capabilities

Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

Inoculum Preparation: Prepare a logarithmic phase bacterial culture and dilute it in fresh

CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

Assay Setup: Prepare culture tubes with CAMHB containing the test antibiotic at various

concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Also, include a growth control tube without any

antibiotic.

Inoculation: Inoculate each tube with the prepared bacterial suspension.

Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with constant agitation. At

specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or

phosphate-buffered saline. Plate the dilutions onto appropriate agar plates and incubate for

18-24 hours.

Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each

time point. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Future Perspectives
The successful development of lefamulin has revitalized interest in the pleuromutilin class of

antibiotics. Ongoing research focuses on:

Expanding the Spectrum: Modifying the pleuromutilin scaffold to enhance activity against

Gram-negative pathogens, including notoriously difficult-to-treat ESKAPE pathogens.
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Overcoming Resistance: Designing novel derivatives that can evade existing resistance

mechanisms.

Improving Pharmacokinetics: Optimizing the drug-like properties of new compounds to

improve bioavailability and tissue penetration.

The unique mechanism of action and the proven clinical efficacy of the pleuromutilin class

make them a valuable tool in the ongoing battle against antimicrobial resistance. Continued

research and development in this area hold significant promise for the future of infectious

disease treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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